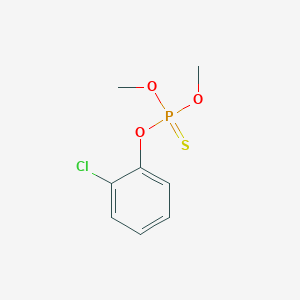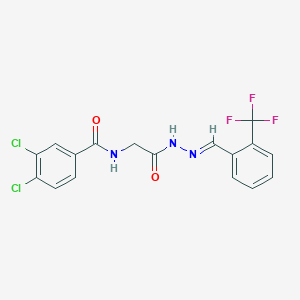
Dimethyl 2-chlorophenyl thiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-chlorophenyl thiophosphate is an organophosphorus compound with the molecular formula
C8H10ClO3PS
. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a thiophosphate group attached to a 2-chlorophenyl ring, making it a versatile chemical with unique properties.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl 2-chlorophenyl thiophosphate can be synthesized through the reaction of 2-chlorophenol with dimethyl phosphorochloridothioate. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:
2-chlorophenol+dimethyl phosphorochloridothioate→Dimethyl 2-chlorophenyl thiophosphate+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 2-chlorophenyl thiophosphate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiophosphate group into a phosphate group.
Reduction: The compound can be reduced to form different organophosphorus derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Dimethyl 2-chlorophenyl phosphate.
Reduction: Various reduced organophosphorus compounds.
Substitution: Products with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-chlorophenyl thiophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism by which dimethyl 2-chlorophenyl thiophosphate exerts its effects involves the interaction with specific molecular targets, such as enzymes. The thiophosphate group can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This mechanism is particularly relevant in its use as a pesticide, where it targets enzymes in pests.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2-chlorophenyl thiophosphate can be compared with other similar organophosphorus compounds, such as:
- Dimethyl 2,4-dichlorophenyl thiophosphate
- Dimethyl 2-nitrophenyl thiophosphate
- Dimethyl 2,5-dimethylphenyl thiophosphate
Uniqueness: The presence of the 2-chlorophenyl group in this compound imparts unique chemical properties, such as specific reactivity patterns and biological activity, distinguishing it from other organophosphorus compounds.
Eigenschaften
CAS-Nummer |
13194-51-9 |
|---|---|
Molekularformel |
C8H10ClO3PS |
Molekulargewicht |
252.66 g/mol |
IUPAC-Name |
(2-chlorophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10ClO3PS/c1-10-13(14,11-2)12-8-6-4-3-5-7(8)9/h3-6H,1-2H3 |
InChI-Schlüssel |
VXFMNHDHLVFXPU-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=S)(OC)OC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B12006929.png)

![Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B12006940.png)
![ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate](/img/structure/B12006952.png)

![Allyl 2-[3-(4-butoxybenzoyl)-2-(4-butoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12006967.png)

![ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006973.png)
![N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-thienyl)ethenyl]-4-methoxybenzamide](/img/structure/B12006979.png)
![2-[[5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B12006987.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B12006994.png)

![3-[2-(Benzyloxy)phenyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006999.png)
